9-[2-[2-(3-Methylphenoxy)ethoxy]ethyl]carbazole
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Overview
Description
9-[2-[2-(3-Methylphenoxy)ethoxy]ethyl]carbazole is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, photonics, and medicinal chemistry due to their unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2-[2-(3-Methylphenoxy)ethoxy]ethyl]carbazole typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of carbazole derivatives, including this compound, often involves large-scale synthesis using similar cross-coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
9-[2-[2-(3-Methylphenoxy)ethoxy]ethyl]carbazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-9-carboxylic acid, while reduction may yield 9-ethylcarbazole .
Scientific Research Applications
9-[2-[2-(3-Methylphenoxy)ethoxy]ethyl]carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 9-[2-[2-(3-Methylphenoxy)ethoxy]ethyl]carbazole involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
9-[2-[2-(2-Chloro-5-methylphenoxy)ethoxy]ethyl]carbazole: Similar structure but with a chlorine atom instead of a methyl group.
9-[2-[2-(3,6-Diphenyl-9H-carbazole-9-yl)ethoxy]ethyl]carbazole: Contains additional phenyl groups, leading to different electronic properties.
Uniqueness
9-[2-[2-(3-Methylphenoxy)ethoxy]ethyl]carbazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise control over molecular interactions and properties .
Properties
IUPAC Name |
9-[2-[2-(3-methylphenoxy)ethoxy]ethyl]carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c1-18-7-6-8-19(17-18)26-16-15-25-14-13-24-22-11-4-2-9-20(22)21-10-3-5-12-23(21)24/h2-12,17H,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIPTHDQZVCFAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCOCCN2C3=CC=CC=C3C4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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